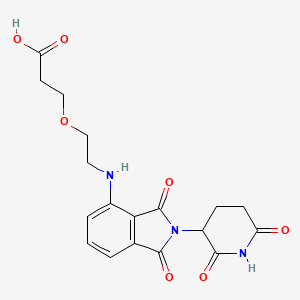

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known by its CAS No. 2225148-47-8, has a molecular weight of 375.38 and a molecular formula of C18H21N3O6 .

Synthesis Analysis

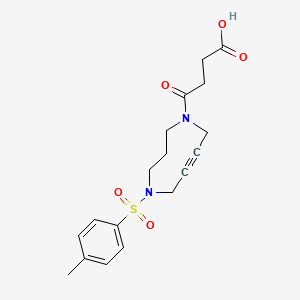

Based on the information available, the synthesis of this compound or its derivatives involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 375.38 and a molecular formula of C18H21N3O6 . It is related to 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include several steps of substitution, click reaction, and addition reaction .Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Pomalidomide-PEG1-C2-COOH is used as a building block for creating molecules that can selectively degrade target proteins within cells. This process is facilitated by PROTAC (proteolysis-targeting chimeras) technology, which uses the compound to link a target protein ligand with an E3 ubiquitin ligase, leading to the target’s ubiquitination and subsequent degradation by the proteasome .

PROTAC Development

The compound serves as a template for the synthesis of PROTACs. By varying the length and composition of the PEG linker and the ligand for the E3 ligase, researchers can optimize the formation of the ternary complex necessary for effective protein degradation. This optimization is crucial for developing more potent and selective degraders .

High-Throughput Screening

The intrinsic fluorescence of Pomalidomide can be utilized in high-throughput screening assays. This property allows for the rapid assessment of cellular penetration of degrader candidates, which is essential for evaluating their potential efficacy .

Cell Permeability Studies

Pomalidomide’s fluorescence also enables researchers to study the cell permeability of various compounds. This is particularly useful in understanding how different molecules enter cells, which can inform the design of more effective therapeutic agents .

Endocytosis Inhibition Analysis

By pairing Pomalidomide-PEG1-C2-COOH with endocytosis inhibitors, scientists can gain insights into the mechanisms by which protein degrader candidates are internalized by target cells. This knowledge can help in fine-tuning the molecular design for improved cellular uptake .

Parallel Synthesis for PROTAC Libraries

The compound’s reactive carboxylic acid group allows for parallel synthesis techniques, enabling the rapid generation of diverse PROTAC libraries. These libraries can be screened to identify the most effective degraders with variations in crosslinker length and composition .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGXOBFROXMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)

![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)

![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)